bromobenzene;copper(1+)

Catalog No.
S15048404
CAS No.
67695-33-4
M.F
C6H4BrCu
M. Wt
219.55 g/mol
Availability
In Stock
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bromobenzene;copper(1+)

CAS Number

67695-33-4

Product Name

bromobenzene;copper(1+)

IUPAC Name

bromobenzene;copper(1+)

Molecular Formula

C6H4BrCu

Molecular Weight

219.55 g/mol

InChI

InChI=1S/C6H4Br.Cu/c7-6-4-2-1-3-5-6;/h2-5H;/q-1;+1

InChI Key

RZQTVADDAVFLEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=[C-]1)Br.[Cu+]

Bromobenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom. Its chemical formula is C6H5Br\text{C}_6\text{H}_5\text{Br}, and it is a colorless, flammable liquid with a sweet odor. Bromobenzene is primarily used as a solvent and in the synthesis of various organic compounds. Copper(I), or copper in its +1 oxidation state, is a soft metal known for its catalytic properties in organic reactions. The combination of bromobenzene with copper(I) can lead to various

  • Coupling Reactions: Bromobenzene can undergo coupling reactions when treated with copper(I) halides, resulting in biphenyl compounds. This process often involves the formation of arylcopper intermediates.
  • Nucleophilic Substitution: In the presence of nucleophiles, bromobenzene can be converted into various derivatives through nucleophilic substitution reactions facilitated by copper(I) salts.
  • C–H Activation: Copper(I) catalyzes C–H activation reactions, allowing the functionalization of bromobenzene at specific positions on the aromatic ring, leading to diverse products .

Several methods exist for synthesizing bromobenzene and its derivatives using copper(I):

  • Sandmeyer Reaction: This classical method involves the conversion of an aryl amine (aniline) to bromobenzene using copper(I) bromide and bromine.
  • Copper-Catalyzed Cross-Coupling: Bromobenzene can be synthesized from phenylboronic acid through cross-coupling reactions using copper(I) catalysts in the presence of halogen sources

    Bromobenzene has several important applications:

    • Solvent: It is widely used as a solvent in organic synthesis due to its ability to dissolve many organic compounds.
    • Intermediate in Synthesis: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
    • Reagent in Organic Chemistry: In synthetic organic chemistry, it is often used as a reagent for various coupling reactions and transformations involving aromatic compounds.

Research on the interactions between bromobenzene and copper(I) has focused on their roles in catalysis and reactivity patterns:

  • Mechanistic Studies: Studies have shown that copper(I) facilitates the activation of C–H bonds in bromobenzene, leading to functionalization at various positions on the aromatic ring. This has implications for developing new synthetic methodologies .
  • Reactivity with Nucleophiles: Interaction studies have demonstrated that copper(I) enhances the reactivity of bromobenzene towards nucleophiles, enabling more efficient substitution reactions .

Bromobenzene and copper(I) can be compared with several similar compounds based on their structure and reactivity:

CompoundStructure TypeKey ReactionsUnique Features
ChlorobenzeneAromatic halideNucleophilic substitutionLess reactive than bromobenzene
IodobenzeneAromatic halideCoupling reactionsMore reactive due to better leaving group
Copper(II) bromideCopper halideOxidative additionHigher oxidation state than copper(I)
PhenylcopperOrganocopper compoundC–C couplingDirectly involved in cross-coupling
Copper(I) iodideCopper halideSimilar reactivity as copper(I) bromideIodine is a better leaving group

Bromobenzene stands out due to its balance between reactivity and stability compared to other halogenated benzenes. Its applications in organic synthesis are extensive due to its ability to participate in various chemical transformations facilitated by copper(I).

Historical Development of Ullmann and Goldberg Reactions

The Ullmann reaction, discovered in 1901, represents one of the earliest examples of copper-mediated coupling, enabling the homocoupling of aryl halides like bromobenzene to form biaryls. This reaction originally required stoichiometric amounts of copper, elevated temperatures (often above 200°C), and extended reaction times, limiting its practicality. Concurrently, the Goldberg amination (1906) demonstrated copper’s ability to facilitate carbon–nitrogen bond formation between aryl halides and amines, albeit with similar constraints. Early mechanistic studies proposed radical pathways or σ-bond metathesis, but the lack of spectroscopic tools left these hypotheses unverified for decades.

Mechanistic Insights into Classical Copper-Mediated Couplings

Modern analytical techniques have clarified key steps in traditional Ullmann reactions. Scanning tunneling microscopy studies reveal that bromobenzene adsorbed on copper surfaces undergoes dehalogenation to form phenyl radicals, which subsequently abstract surface copper atoms to create mobile organometallic intermediates. These intermediates, such as phenylcopper(I) species, dimerize to yield biphenyl (Figure 1). Kinetic studies further show that the reaction rate depends on the copper’s oxidation state, with Cu(I) proving more reactive than Cu(0) or Cu(II) in facilitating oxidative addition.

Limitations of Early Methodologies

Despite their historical significance, traditional copper-mediated reactions faced three primary challenges:

  • Stoichiometric Copper Requirements: Early protocols consumed 1–2 equivalents of copper, generating toxic waste and increasing costs.
  • Narrow Substrate Scope: Electron-deficient aryl halides reacted preferentially, while electron-rich substrates required harsher conditions.
  • Ligand Dependency: Early attempts to improve efficiency relied on expensive or synthetically cumbersome ligands like diamines or amino alcohols.

The mechanistic landscape of copper(I)-catalyzed carbon-halogen bond formation involving bromobenzene presents two distinct pathways that compete under various reaction conditions. Traditional oxidative addition mechanisms have long been considered the primary route for copper-catalyzed cross-coupling reactions, but recent investigations have revealed that radical-mediated pathways often dominate, particularly when dealing with aryl bromides like bromobenzene [1] [2].

The oxidative addition pathway involves the direct insertion of copper(I) species into the carbon-bromine bond of bromobenzene, generating a formal copper(III) intermediate. However, this mechanism faces significant kinetic barriers, with calculated activation energies often exceeding 35-40 kilojoules per mole [3]. The sluggish nature of oxidative addition has been attributed to the relatively weak nucleophilic character of copper(I) complexes compared to their palladium and nickel counterparts [1]. Experimental evidence suggests that oxidative addition of bromobenzene to copper(I) complexes requires elevated temperatures and extended reaction times to achieve meaningful conversion rates [4].

In contrast, radical-mediated mechanisms have emerged as a more kinetically favorable alternative for copper-catalyzed transformations of bromobenzene. These pathways typically involve the generation of aryl radicals through single electron transfer processes or halogen atom abstraction mechanisms [1] [5]. The radical approach circumvents the high-energy barrier associated with direct oxidative addition by employing stepwise electron transfer events that generate reactive intermediates at significantly lower activation energies [6].

Recent mechanistic studies have demonstrated that aryl radical generation from bromobenzene can occur through silyl radical-mediated halogen abstraction, with rate constants approaching 5 × 10^6 to 1.1 × 10^8 inverse molar seconds [1]. This process involves the abstraction of the bromine atom by silyl radicals generated under photoredox conditions, producing phenyl radicals that subsequently react with copper(II) species at rates approaching diffusion control [1]. The resulting copper(III)-aryl intermediates then undergo facile reductive elimination to form the desired carbon-carbon or carbon-heteroatom bonds [1].

Mechanistic investigations using radical clock experiments have provided compelling evidence for the involvement of aryl radicals in copper-catalyzed transformations of bromobenzene [1]. When ortho-substituted bromobenzene derivatives bearing allyl ether substituents were subjected to copper-catalyzed conditions, exclusive formation of cyclized products was observed, confirming the intermediacy of aryl radicals with lifetimes sufficient for intramolecular cyclization reactions [1].

Mechanism TypeActivation Energy (kJ/mol)Temperature Required (°C)Reaction Time (hours)Conversion (%)
Oxidative Addition35-42120-1508-2445-65
Radical-Mediated18-2525-602-675-95

The competition between oxidative addition and radical-mediated pathways is influenced by several factors, including the electronic properties of the copper complex, the presence of radical initiators or photocatalysts, and the reaction conditions employed [4]. Electron-rich copper(I) complexes bearing strongly donating ligands tend to favor oxidative addition pathways, while more electrophilic copper species promote radical mechanisms [3].

Computational studies have revealed that the choice between these mechanistic pathways can dramatically impact the stereochemical outcome of copper-catalyzed reactions involving bromobenzene [7]. Oxidative addition mechanisms typically proceed with retention of stereochemistry at the carbon center, while radical-mediated pathways may lead to stereochemical scrambling due to the planar geometry of aryl radical intermediates [1].

Density Functional Theory (DFT) Insights into Transition States

Density functional theory calculations have provided detailed insights into the electronic structure and energetics of transition states involved in copper(I)-catalyzed reactions with bromobenzene. These computational investigations have revealed the fundamental differences between oxidative addition and radical-mediated mechanisms at the molecular level [8] [9] [10].

For the oxidative addition pathway, density functional theory studies indicate that the transition state involves a three-center, two-electron interaction between the copper center and the carbon-bromine bond of bromobenzene [8]. The calculated transition state geometry shows significant elongation of the carbon-bromine bond, with distances extending from the ground-state value of approximately 1.90 angstroms to 2.2-2.4 angstroms in the transition state [9]. Simultaneously, the copper-carbon distance contracts to approximately 2.0 angstroms, indicating the formation of the new bond [9].

Natural population analysis of the oxidative addition transition state reveals substantial charge redistribution during the bond-forming process [3]. The copper center accumulates positive charge, increasing from approximately +0.26 in the ground state to +0.35 in the transition state, while the bromide moiety develops increased negative charge density [3]. This charge polarization pattern is consistent with the nucleophilic attack of copper(I) on the electrophilic carbon center of bromobenzene [3].

The electronic structure of radical-mediated transition states presents a markedly different picture. Density functional theory calculations on halogen atom abstraction pathways show that the transition state involves the interaction of a silyl radical with the bromine atom of bromobenzene [1]. The calculated activation barrier for bromine abstraction is significantly lower than that for oxidative addition, typically ranging from 15 to 25 kilojoules per mole [1]. The transition state geometry shows the silyl radical approaching the bromine atom with a Si-Br distance of approximately 2.8 angstroms and a corresponding elongation of the C-Br bond to 2.1 angstroms [1].

Spin density analysis of the radical abstraction transition state reveals the delocalization of unpaired electron density across the aromatic ring of bromobenzene [1]. This delocalization pattern is characteristic of aryl radical formation and explains the high reactivity of the resulting phenyl radical toward copper(II) centers [1].

Transition State ParameterOxidative AdditionRadical Abstraction
Activation Energy (kJ/mol)36-4218-23
C-Br Bond Length (Å)2.2-2.42.0-2.1
Cu-C Distance (Å)1.9-2.0Not applicable
Charge on Copper+0.35+0.28
Imaginary Frequency (cm⁻¹)285-320420-480

The role of ligands in modulating transition state energetics has been extensively investigated through density functional theory approaches [10]. Calculations reveal that strongly electron-donating ligands such as N-heterocyclic carbenes and phosphines significantly lower the activation barrier for oxidative addition by increasing the nucleophilicity of the copper(I) center [4]. Conversely, electron-withdrawing ligands favor radical-mediated pathways by stabilizing higher oxidation states of copper that are involved in radical capture processes [4].

Solvent effects on transition state structures have been modeled using continuum solvation methods within the density functional theory framework [11]. These studies indicate that polar aprotic solvents such as N,N-dimethylformamide and acetonitrile stabilize the charge-separated transition states associated with oxidative addition mechanisms [12]. The calculated solvation energies for oxidative addition transition states range from -15 to -25 kilojoules per mole in highly polar media [12].

Temperature-dependent density functional theory calculations have provided insights into the entropic contributions to activation barriers [9]. The calculated activation entropies for oxidative addition pathways are typically negative, ranging from -80 to -120 joules per mole per kelvin, reflecting the highly organized nature of the transition state [9]. In contrast, radical abstraction pathways exhibit less negative activation entropies, typically -40 to -60 joules per mole per kelvin, consistent with their lower degree of organization [1].

Role of Base and Solvent in Reaction Kinetics

The kinetic behavior of copper(I)-catalyzed reactions involving bromobenzene is profoundly influenced by the choice of base and solvent system employed. Comprehensive kinetic investigations have revealed complex dependencies that reflect the multiple roles these components play in the catalytic cycle [13] [4] [14].

Base effects on reaction kinetics manifest through several distinct mechanisms. Primary among these is the deprotonation of nucleophilic substrates, which generates the reactive anionic species required for transmetalation with copper complexes [4]. However, recent kinetic studies have uncovered unexpected negative-order dependencies on base concentration in certain copper-catalyzed systems [4] [14]. This counterintuitive behavior has been attributed to the formation of off-cycle copper-base complexes that sequester the active catalyst from the productive catalytic pathway [4].

Detailed kinetic analysis of copper-catalyzed amination reactions involving bromobenzene and organic bases such as tetrabutylphosphonium malonate has revealed first-order dependencies on both substrate concentrations and total copper loading, but negative first-order kinetics with respect to base concentration [4]. This negative dependence arises from the formation of a copper(I) dimalonate species, where the malonate dianion acts as both a base and a ligand, creating an off-cycle intermediate that undergoes disproportionation and contributes to catalyst deactivation [4].

The solubility characteristics of bases play a crucial role in determining reaction kinetics [13] [4]. Inorganic bases such as potassium phosphate and cesium carbonate often exhibit limited solubility in organic solvents, leading to heterogeneous reaction conditions that introduce mass transfer limitations [13]. These effects can be eliminated through the use of organic soluble ionic bases, which provide homogeneous reaction conditions and enable more reliable kinetic measurements [4].

Base TypeSolubility (M)Rate OrderActivation Energy (kJ/mol)TOF (h⁻¹)
Potassium Phosphate0.15+0.545-528-15
Cesium Carbonate0.08+0.348-556-12
Tetrabutylphosphonium Malonate>2.0-1.038-4225-40
Sodium Carbonate0.25+0.842-4812-20

Solvent effects on copper-catalyzed reactions with bromobenzene operate through multiple pathways, including solvation of transition states, coordination to metal centers, and influence on substrate solubility [12]. Polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide generally accelerate copper-catalyzed transformations by stabilizing ionic intermediates and transition states [12]. The high dielectric constants of these solvents facilitate charge separation processes that are characteristic of many copper-catalyzed mechanisms [12].

Coordinating solvents can compete with ligands for coordination sites on copper centers, potentially altering the electronic properties and reactivity of the catalyst [12]. This competition becomes particularly important in reactions employing weakly coordinating ligands or low ligand-to-metal ratios [12]. Kinetic studies have shown that the addition of coordinating solvents such as pyridine or acetonitrile can lead to significant rate retardation in copper-catalyzed cross-coupling reactions [15].

The temperature dependence of solvent effects has been investigated through variable-temperature kinetic studies [16]. These investigations reveal that the beneficial effects of polar solvents on reaction rates are most pronounced at lower temperatures, where enthalpic stabilization of polar transition states provides the greatest kinetic advantage [16]. At elevated temperatures, entropic effects become more significant, and the rate differences between various solvents tend to diminish [16].

Protic solvents present unique challenges in copper-catalyzed systems due to their potential to protonate basic substrates and compete with intended nucleophiles [12]. However, recent investigations have demonstrated that alcohol solvents can serve as both reaction medium and reducing agent for copper(II) precatalysts, enabling catalyst activation without the need for additional reducing agents [15]. This dual functionality has led to the development of room-temperature copper-catalyzed protocols employing methanol-ethanol mixtures as environmentally benign solvent systems [15].

The reactivity of aryl halides in copper-catalyzed cross-coupling reactions follows a well-established order: iodobenzene > bromobenzene > chlorobenzene [1] [2]. This trend correlates directly with the carbon-halogen bond strength and the leaving group ability of the halide. Iodobenzene demonstrates the highest reactivity due to the weak carbon-iodine bond (approximately 272 kilojoules per mole), while chlorobenzene exhibits the lowest reactivity owing to the strong carbon-chlorine bond (approximately 397 kilojoules per mole) [1] [2]. Bromobenzene occupies an intermediate position with a carbon-bromine bond strength of approximately 336 kilojoules per mole [1].

Temperature Requirements and Reaction Conditions

The differential reactivity of these aryl halides manifests in significantly different reaction conditions required for successful cross-coupling. Iodobenzene typically undergoes copper-catalyzed transformations at room temperature to 60 degrees Celsius, making it the most synthetically accessible substrate [3]. In contrast, bromobenzene requires elevated temperatures ranging from 80 to 150 degrees Celsius and the presence of supporting ligands to achieve comparable conversion rates [4] [5]. Chlorobenzene presents the greatest synthetic challenge, often necessitating temperatures exceeding 130 degrees Celsius and specialized catalyst systems [3] [6].

Recent mechanistic studies have revealed that the oxidative addition of aryl halides to copper(I) complexes follows distinct pathways depending on the halide. For iodobenzene, oxidative addition to a copper(I) complex occurs with a calculated free energy barrier of 25 kilojoules per mole at 25 degrees Celsius [7]. In comparison, bromobenzene exhibits a significantly higher activation barrier of 38 kilojoules per mole at 120 degrees Celsius [7]. These computational results align with experimental observations showing that bromoarenes react much more slowly than iodoarenes, with the reaction of a diamine-ligated copper complex with para-tolyl bromide requiring 5 hours at 25 degrees Celsius compared to minutes for the corresponding iodide [7].

Electronic Effects on Reactivity

Electronic substitution patterns significantly influence the reactivity of bromobenzene in copper-catalyzed reactions. Electron-withdrawing substituents generally enhance the electrophilicity of the aryl bromide, facilitating oxidative addition to the copper center [8]. Computational studies indicate that the presence of electron-withdrawing groups on bromobenzene lowers the activation energy for copper insertion [8]. Conversely, electron-donating substituents reduce the reactivity of bromobenzene toward copper-catalyzed cross-coupling [4].

Substrate scope studies demonstrate that para-substituted bromobenzenes bearing electron-withdrawing groups such as cyano or nitro substituents exhibit enhanced reactivity compared to unsubstituted bromobenzene [4]. For instance, in copper-catalyzed hydroxylation reactions, ortho-bromoanisole (containing an electron-donating methoxy group) showed reduced yields of 60 percent compared to bromobenzene itself [4]. This electronic effect becomes particularly pronounced when comparing the reactivity of different halide substitution patterns within the same aromatic system [9].

Nucleophile Compatibility: Alcohols, Amines, and Organometallic Reagents

Alcohol Nucleophiles in Copper-Bromobenzene Coupling

Copper-catalyzed cross-coupling reactions of bromobenzene with alcohol nucleophiles have emerged as powerful methods for constructing carbon-oxygen bonds [10] [6]. The scope of alcohol nucleophiles compatible with bromobenzene spans from simple primary alcohols to complex secondary alcohols and phenolic substrates. Primary alcohols demonstrate excellent compatibility with copper-bromobenzene coupling systems, typically providing high yields under optimized conditions [10].

Phenolic nucleophiles exhibit particularly favorable reactivity profiles in copper-catalyzed arylation with bromobenzene. Studies have demonstrated that phenols bearing various substituents in the para, meta, or ortho positions serve as suitable coupling partners, providing the desired oxygen-arylation products with high efficiency [10]. The reaction scope encompasses phenols with electron-donating groups such as methyl and methoxy substituents, as well as electron-withdrawing groups including halogens and cyano groups [10].

Recent mechanistic investigations have revealed that the copper-catalyzed carbon-oxygen coupling pathway requires the use of strong bases such as sodium tertiary-butoxide for effective deprotonation of alcohol nucleophiles [5]. This requirement stems from the mechanism whereby deprotonation of the alcohol does not benefit from coordination to copper, unlike the analogous carbon-nitrogen coupling processes [5]. The base requirement can be overcome through the use of more acidic alcohol substrates or modified reaction conditions employing milder bases such as sodium trimethylsilanolate [5].

Amine Nucleophiles and Selectivity Considerations

The compatibility of amine nucleophiles with bromobenzene in copper-catalyzed cross-coupling reactions represents one of the most extensively studied areas of Ullmann-type chemistry [5] [11]. Both aromatic and aliphatic amines demonstrate excellent reactivity with bromobenzene under appropriate copper-catalyzed conditions. Primary amines generally exhibit higher reactivity compared to secondary amines due to reduced steric hindrance around the nucleophilic nitrogen center [5].

Aniline derivatives show good compatibility with bromobenzene in copper-catalyzed coupling reactions, although the electronic properties of substituents on the aniline ring significantly influence reaction outcomes [5]. Electron-rich anilines bearing methyl or methoxy substituents typically provide higher yields compared to electron-deficient anilines containing nitro or cyano groups [5]. The steric environment around the amine nucleophile also plays a crucial role, with less hindered primary amines generally outperforming bulky secondary amines [5].

A notable development in copper-catalyzed amine arylation involves the achievement of chemoselectivity in amino alcohol substrates through judicious choice of base [5]. When sodium tertiary-butoxide is employed as the base, carbon-oxygen coupling is favored over carbon-nitrogen coupling for substrates containing both alcohol and amine functional groups [5]. Conversely, the use of sodium trimethylsilanolate enables selective carbon-nitrogen coupling regardless of the steric environment of the nucleophiles [5].

Organometallic Reagent Compatibility

The cross-coupling of organometallic reagents with bromobenzene under copper catalysis has expanded significantly beyond traditional Ullmann coupling methodology [12]. Organolithium reagents demonstrate particularly impressive compatibility with bromobenzene in palladium-catalyzed systems that incorporate copper co-catalysts [12]. The direct cross-coupling of organolithium compounds with bromobenzenes proceeds efficiently at room temperature, avoiding the problematic lithium-halogen exchange that typically complicates such transformations [12].

Organoboron reagents represent another important class of nucleophiles compatible with bromobenzene in copper-catalyzed systems [13] [14]. Boronic acid derivatives and boronate esters undergo efficient cross-coupling with bromobenzene under copper catalysis, although the reaction conditions typically require elevated temperatures compared to analogous palladium-catalyzed processes [13]. Recent studies have demonstrated that copper-catalyzed borylation of bromobenzene with bis(pinacolato)diboron provides moderate yields, with copper iodide complexes showing superior performance compared to copper bromide or copper chloride analogs [14].

Organozinc reagents have also found application in copper-catalyzed cross-coupling with bromobenzene [15]. The reaction of bromozinc-difluorophosphonate, generated in situ from diethyl bromodifluoromethylphosphonate and zinc, with various aryl bromides including bromobenzene provides access to aryldifluorophosphonates under copper catalysis [15]. These reactions demonstrate excellent functional group tolerance and operational simplicity [15].

Steric and Electronic Effects in Biaryl Synthesis

Electronic Effects on Biaryl Formation

The synthesis of biaryls through copper-catalyzed coupling of bromobenzene derivatives exhibits strong dependence on electronic effects of substituents on both coupling partners [16] [17]. Electron-withdrawing groups on the bromobenzene component generally enhance reactivity by increasing the electrophilicity of the carbon-bromine bond, thereby facilitating oxidative addition to copper centers [16]. Computational studies have revealed that the free energy barriers for oxidative addition correlate with the electron density at the carbon bearing the bromine substituent [7].

Hammett studies conducted on copper-catalyzed cross-coupling reactions of substituted bromobenzenes have provided quantitative insights into electronic effects [18]. These investigations revealed linear correlations between Hammett sigma parameters and relative reaction rates, with rho values ranging from 1.2 to 1.7 [18]. The relatively small magnitude of these rho values indicates that oxidative addition of the bromoarene is not the turnover-frequency determining step in these catalytic cycles [18].

The electronic properties of the nucleophilic coupling partner also significantly influence biaryl synthesis outcomes [16]. In copper-catalyzed arene-arene coupling reactions, electron-rich arenes such as alkyl- and aryl-benzenes, anisole derivatives, and five-membered heterocycles couple effectively with electron-poor bromobenzenes bearing at least two electron-withdrawing groups [19]. This complementarity reflects the mechanistic requirement for sufficient electronic differentiation between the coupling partners to enable selective cross-coupling over homocoupling processes [19].

Steric Effects and Substrate Limitations

Steric hindrance presents significant challenges in copper-catalyzed biaryl synthesis involving bromobenzene derivatives [16] [17]. Ortho-substituted bromobenzenes generally exhibit reduced reactivity compared to meta- and para-substituted analogs due to steric hindrance around the carbon-bromine bond [17]. This effect becomes particularly pronounced when bulky substituents are present in positions adjacent to the bromine atom [17].

The impact of steric effects extends beyond the immediate environment of the reactive carbon-bromine bond. Studies of copper-catalyzed asymmetric biaryl synthesis have demonstrated that the properties of biaryls are significantly affected by the steric hindrance of substituents, which influences both reactivity and selectivity [17]. The development of conformationally flexible ligands has emerged as a strategy to balance steric protection around the copper center while maintaining accessibility for substrate coordination [14].

Innovative approaches to overcome steric limitations include the use of temporary directing groups and modified reaction conditions [20]. For example, electrochemical methods for biaryl synthesis through reductive extrusion from nitrogen-nitrogen-diaryl urea intermediates show complementary reactivity to conventional copper-catalyzed methods, enabling the synthesis of sterically hindered biaryls carrying ortho-substituents [16]. These alternative methodologies represent important advances in addressing the inherent limitations of traditional copper-catalyzed biaryl synthesis [16].

Regioselectivity in Substituted Bromobenzenes

The regioselectivity of copper-catalyzed transformations of substituted bromobenzenes depends critically on the substitution pattern and electronic properties of the substrate [21]. For polysubstituted bromobenzenes containing multiple reactive sites, selective functionalization at the brominated position can be achieved through careful optimization of reaction conditions [9]. Studies of chloromethyl bromobenzene derivatives have demonstrated that copper-palladium catalyst systems can achieve highly selective carbon(sp2)-bromine bond coupling while leaving carbon(sp3)-chlorine bonds unreacted [9].

The regioselectivity extends to heterocyclic bromobenzene derivatives, where the electronic properties of the heterocycle significantly influence site selectivity [20]. Copper-catalyzed tandem carbon-nitrogen coupling and condensation cyclization reactions of ortho-bromophenyl organyl NH-sulfoximines proceed with high regioselectivity at the brominated carbon [20]. These transformations benefit from the coordinating ability of the heterocyclic nitrogen, which can direct the copper catalyst to the desired reactive site [20].

Hydrogen Bond Acceptor Count

1

Exact Mass

217.87923 g/mol

Monoisotopic Mass

217.87923 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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